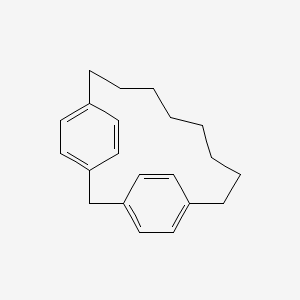
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate is a synthetic organic compound It is characterized by its complex structure, which includes multiple ethyl and methyl groups, as well as a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate typically involves multi-step organic reactions. The starting materials often include ethylene derivatives and carbamate precursors. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds and studying reaction mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes and developing new pharmaceuticals.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,1-dimethyl-ethylenedicarbamate: Lacks the hydroxyethyl group, leading to different chemical properties and applications.
1,1-Dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate: Similar structure but without the diethyl groups, affecting its reactivity and uses.
Uniqueness
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate is unique due to its specific combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H28N2O5 |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H28N2O5/c1-7-20-11(18)15-13(3,4)9-16(12(19)21-8-2)14(5,6)10-17/h17H,7-10H2,1-6H3,(H,15,18) |
InChI Key |
NSOBZGKZXATLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CN(C(=O)OCC)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





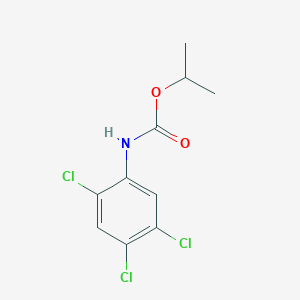
![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)
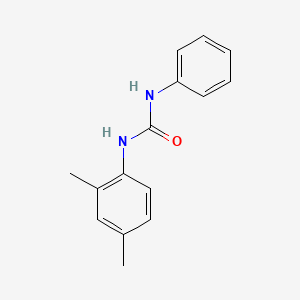
![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
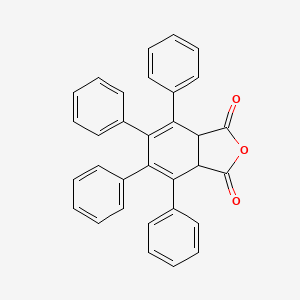
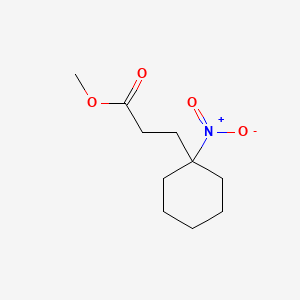


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)
